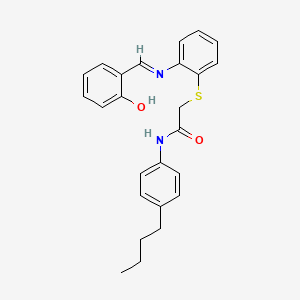

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[2-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2S/c1-2-3-8-19-13-15-21(16-14-19)27-25(29)18-30-24-12-7-5-10-22(24)26-17-20-9-4-6-11-23(20)28/h4-7,9-17,28H,2-3,8,18H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVBHHBDOIUACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N=CC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765285-01-6 | |

| Record name | N-(4-BUTYLPHENYL)-2-((2-((2-HYDROXYBENZYLIDENE)AMINO)PHENYL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Schiff Base: Reacting 2-hydroxybenzaldehyde with aniline to form the Schiff base (2-((2-hydroxybenzylidene)amino)phenyl).

Thioether Formation: The Schiff base is then reacted with 2-bromoacetamide to introduce the thioether linkage.

Butylation: Finally, the compound is butylated using 4-butylphenyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The Schiff base can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent, particularly in the realm of cancer treatment and anti-inflammatory applications.

Anti-cancer Properties

Recent studies have indicated that compounds similar to N-(4-butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thioamide group is believed to enhance its interaction with biological targets, leading to increased efficacy against various cancer cell lines.

Case Study: A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as a lead compound for further development in oncology .

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study: An experimental study highlighted that the compound reduced inflammation markers in animal models of arthritis, indicating its potential use as a therapeutic agent for inflammatory conditions .

Material Science Applications

The unique structural characteristics of this compound also lend it applicability in material science, particularly in the development of organic semiconductors and polymers.

Organic Electronics

The compound's ability to form stable complexes with metal ions makes it suitable for applications in organic electronics. It can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it may enhance charge transport properties.

Research Findings: Research indicates that incorporating such compounds into polymer matrices can improve the efficiency of charge transport in OLEDs, leading to brighter and more efficient displays .

Analytical Chemistry

The compound can also serve as a reagent in analytical chemistry for the detection of specific metal ions or as a probe for fluorescence-based assays due to its unique optical properties.

Fluorescent Probes

Due to its structural features, this compound can be utilized as a fluorescent probe for detecting heavy metals in environmental samples.

Case Study: A study demonstrated that derivatives of this compound could selectively bind to lead ions, providing a fluorescent signal that can be quantitatively measured, thus offering a method for environmental monitoring .

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: It may act as a nucleophile or electrophile in organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound

- Key Features :

- N-(4-butylphenyl) group.

- Thioether-linked phenyl-Schiff base with 2-hydroxybenzylidene.

- Synthesis : Likely involves:

Analog 1: OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Key Features :

- Triazole ring instead of Schiff base.

- Pyridine substituent on the triazole.

- Synthesis : Reacts 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-butylphenyl)acetamide .

- Comparison :

Analog 2: N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Key Features :

- Thiophene ring instead of hydroxybenzylidene-phenyl.

- Bromophenyl substituent.

- Synthesis : Derived from 2-thiophene acetic acid and 4-bromoaniline .

- Comparison :

Analog 3: Thiadiazole-Benzodioxole Acetamide ()

Biological Activity

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide, also known by its CAS number 765285-01-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C25H26N2O2S

- Molecular Weight : 426.56 g/mol

- Functional Groups : Contains a thioamide group, hydroxyl group, and multiple aromatic rings that contribute to its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazones with acetamides under acidic conditions. The process may include several purification steps such as recrystallization to achieve high purity necessary for biological testing.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, a series of thiosemicarbazone derivatives were evaluated for their ability to induce apoptosis in cancer cell lines such as K562. The results showed that compounds similar to this compound exhibited significant cytotoxic effects by disrupting mitochondrial function and promoting cell death through apoptosis and necrosis pathways .

2. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes linked to cancer progression and neurodegenerative diseases:

- Butyrylcholinesterase (BChE) : Studies demonstrated that certain derivatives of substituted acetamides inhibit BChE effectively, suggesting potential applications in treating Alzheimer's disease. The mechanism involves binding interactions with key amino acids in the enzyme's active site .

The biological activity can be attributed to several mechanisms:

- Mitochondrial Dysfunction : Induction of mitochondrial permeability transition leads to a decrease in mitochondrial membrane potential (Δψ), contributing to apoptosis in tumor cells .

- Reactive Oxygen Species (ROS) : Compounds similar to this compound have been shown to increase ROS levels, which can trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in K562 cells; IC50 ~10 µM | Flow cytometry, MTT assay |

| Study B | Inhibition of BChE with low toxicity towards normal cells | Enzyme kinetics, docking studies |

| Study C | Disruption of mitochondrial function leading to cell death | Fluorescence microscopy |

Q & A

Q. What synthetic routes are commonly employed for preparing N-arylacetamide derivatives with thioether and Schiff base functionalities?

N-arylacetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For compounds with thioether linkages, a common approach involves reacting thiol-containing intermediates with halogenated acetamides under basic conditions. The Schiff base moiety (e.g., 2-hydroxybenzylidene) can be introduced through condensation of an amine with a carbonyl compound (e.g., salicylaldehyde) in ethanol or methanol under reflux . For example, in related structures, acetamide-thioether intermediates are synthesized using anhydrous aluminum chloride as a catalyst in acetonitrile . Reaction optimization often requires monitoring via TLC or NMR to confirm intermediate formation.

Q. How is the structural integrity of N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide validated post-synthesis?

Structural validation employs spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.5 ppm) and confirm Schiff base formation (imine proton at δ 8.3–8.7 ppm) .

- X-ray crystallography : Determines bond lengths (e.g., C=O at 1.21 Å, C–S at 1.76 Å) and torsion angles (e.g., nitro group twist relative to the benzene ring: -16.7° to 160.9°) .

- FT-IR : Confirms functional groups (e.g., N–H stretch at ~3300 cm, C=O at ~1680 cm) .

Table 1: Key Crystallographic Parameters (from analogous compounds)

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the stability and reactivity of this compound?

Intramolecular hydrogen bonds (e.g., O–H⋯N in Schiff bases or N–H⋯O in acetamides) stabilize the planar conformation of the molecule, affecting its electronic properties and solubility. Variable-temperature NMR studies on analogous compounds reveal dynamic equilibria between hydrogen-bonded and non-bonded states, with activation energies of ~50–60 kJ/mol . NBO analysis further quantifies charge transfer (e.g., 15–20 kcal/mol stabilization energy) between donor (e.g., hydroxyl oxygen) and acceptor (e.g., imine nitrogen) atoms .

Q. What methodological strategies resolve contradictions in biological activity data for thioether-linked acetamides?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or substituent effects. To address this:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess activity trends. For example, nitro or chloro groups enhance antimicrobial activity by increasing electrophilicity .

- Dose-response profiling : Use IC or MIC values across multiple cell lines/bacterial strains to differentiate specific vs. nonspecific effects.

- Computational docking : Predict binding affinities to target proteins (e.g., cytochrome P450 or kinase enzymes) to rationalize observed activities .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

Crystal packing analysis identifies intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds) that influence solubility and melting points. For instance, centrosymmetric head-to-tail interactions in N-(4-Chloro-2-nitrophenyl)acetamide reduce aqueous solubility but enhance thermal stability . Modifying substituents to disrupt such packing (e.g., introducing bulky tert-butyl groups) can improve bioavailability without compromising stability .

Methodological Considerations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for condensation steps (e.g., from 6 hours to 30 minutes) .

- Data Validation : Cross-validate spectroscopic results with computational methods (e.g., DFT calculations for NMR chemical shifts) .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and account for solvent effects (e.g., DMSO toxicity thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.